N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine
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Overview
Description
N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine is a synthetic organic compound that belongs to the class of amines. This compound features a piperidine ring, a pyrazole ring, and a methylamine group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine typically involves multi-step organic reactions. One common route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via condensation reactions involving hydrazines and diketones.
Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound might be used to study receptor-ligand interactions, given its structural features.
Medicine
Potential medicinal applications could include its use as a precursor for drug development, particularly in the design of molecules targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(piperidin-2-yl)methanamine: Lacks the pyrazole ring.
1-(Piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine: Lacks the N-methyl group.
Uniqueness
The presence of both the piperidine and pyrazole rings, along with the N-methyl group, makes N-Methyl-1-(piperidin-2-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)methanamine unique. This combination of structural features can confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H26N4 |
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Molecular Weight |
250.38 g/mol |
IUPAC Name |
N-methyl-1-piperidin-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H26N4/c1-11-14(12(2)18(4)16-11)10-17(3)9-13-7-5-6-8-15-13/h13,15H,5-10H2,1-4H3 |
InChI Key |
WWRVPTYTVDOYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)CC2CCCCN2 |
Origin of Product |
United States |
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